N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine
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Overview
Description
N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine is an organic compound that features a phenoxyphenyl group and a phenylethyl group attached to an asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine typically involves the reaction of 4-phenoxyaniline with 2-phenylethylamine in the presence of asparagine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenylethyl groups can participate in substitution reactions, often involving halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine involves its interaction with specific molecular targets. The phenoxy and phenylethyl groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)asparagine
- N-(4-chlorophenyl)-N~2~-(2-phenylethyl)asparagine
- N-(4-bromophenyl)-N~2~-(2-phenylethyl)asparagine
Uniqueness
N-(4-phenoxyphenyl)-N~2~-(2-phenylethyl)asparagine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)-2-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C24H24N2O4/c27-23(17-22(24(28)29)25-16-15-18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-14,22,25H,15-17H2,(H,26,27)(H,28,29) |
InChI Key |
JGFVRAHOOKDCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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